![molecular formula C22H32N4O5S B1144870 Acotiamide Methyl Ether CAS No. 185103-80-4](/img/new.no-structure.jpg)
Acotiamide Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acotiamide Methyl Ether is a metabolite of Acotiamide, an acetylcholinesterase inhibitor. Acotiamide is known for its ability to stimulate gastric motility and improve gastric motility dysfunction in rats . It has also been shown to improve meal-related symptoms of functional dyspepsia .
准备方法
The most commonly used method for preparing ethers, including Acotiamide Methyl Ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH)
化学反应分析
Acotiamide Methyl Ether, like other ethers, is relatively unreactive towards most reagents, making it an excellent reaction solvent . The most common reaction it undergoes is acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . Common reagents for these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . The major products formed from these reactions are alcohols and alkyl halides .
科学研究应用
Functional Dyspepsia
Acotiamide has been extensively studied for its effectiveness in treating functional dyspepsia—a condition characterized by upper abdominal discomfort without any identifiable organic cause. Several clinical trials have demonstrated significant improvements in symptom severity among patients treated with acotiamide compared to placebo.
- Phase III Trials : In a randomized, double-blind trial involving 100 mg of acotiamide administered three times daily for four weeks, patients exhibited substantial reductions in symptoms such as postprandial fullness and upper abdominal bloating. The overall response rate was approximately 68.7% among participants .
- Long-term Studies : A multicenter study over 48 weeks indicated that 66.7% of patients experienced significant symptom relief, with many maintaining improvements even after discontinuation of treatment .
Pharmacokinetics
The pharmacokinetic profile of acotiamide suggests that it is distributed via a carrier-mediated process within the stomach and has a reversible effect on acetylcholinesterase activity. Studies have shown that the concentration of acetylcholine increases significantly following acotiamide administration, supporting its role as a prokinetic agent .
Study on Postprandial Distress Syndrome
A study focusing on postprandial distress syndrome (PDS) demonstrated that patients receiving acotiamide reported greater symptom relief compared to those on placebo. The treatment resulted in significant reductions in symptom severity scores from baseline measurements .
Efficacy in Different Demographics
Research indicates that acotiamide is effective across various demographics, including different age groups and both genders. A systematic review highlighted consistent efficacy in improving quality of life and reducing meal-related symptoms across diverse populations .
Data Summary
Study Type | Population Size | Treatment Duration | Response Rate (%) | Key Findings |
---|---|---|---|---|
Phase III Trial | 83 | 4 weeks | 68.7 | Significant symptom reduction |
Long-term Study | 409 | 48 weeks | 66.7 | Sustained improvement post-treatment |
PDS Focused Study | Variable | 4 weeks | Not specified | Notable reduction in PDS symptoms |
作用机制
Acotiamide Methyl Ether exerts its effects by inhibiting acetylcholinesterase activity, which leads to an increase in acetylcholine levels . This enhances gastric motility by stimulating muscarinic receptors in the enteric nervous system . The compound also inhibits muscarinic receptor activity, which further contributes to its prokinetic effects . The molecular targets involved include muscarinic receptors and acetylcholinesterase .
相似化合物的比较
Acotiamide Methyl Ether is unique compared to other prokinetic drugs because it shows little to no affinity for serotonin or dopamine D2 receptors . Similar compounds include Acotiamide Hydrochloride and other acetylcholinesterase inhibitors . Unlike other prokinetic drugs, this compound specifically targets muscarinic receptors and acetylcholinesterase, making it a unique and valuable compound in the treatment of functional dyspepsia .
生物活性
Acotiamide Methyl Ether is a derivative of acotiamide, a compound primarily recognized for its gastroprokinetic properties. Acotiamide itself acts as an acetylcholinesterase inhibitor, enhancing gastric motility and alleviating symptoms associated with functional dyspepsia. The methyl ether variant introduces a methoxy group, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Chemical Structure and Properties
- Chemical Formula : C22H32N4O5S
- CAS Number : 185103-80-4
- Molecular Weight : 448.58 g/mol
The presence of the methoxy group in this compound may alter its interaction with biological targets compared to the parent compound, potentially enhancing its therapeutic efficacy.
This compound primarily functions as an acetylcholinesterase inhibitor , which leads to increased levels of acetylcholine in the gastrointestinal tract. This action promotes:
- Enhanced gastric motility.
- Improved gastric emptying rates.
- Alleviation of dyspeptic symptoms such as bloating and early satiety.
Table 1: Comparison of Acotiamide and this compound
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Acotiamide | AChE Inhibition | Gastroprokinetic agent | Non-deuterated form |
This compound | AChE Inhibition | Enhanced gastric motility | Methoxy group alters pharmacokinetics |
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity related to gastrointestinal function. Key findings include:
- Gastric Motility Enhancement :
- Gastric Emptying Rates :
- Acetylcholinesterase Inhibition :
Case Study 1: Efficacy in Functional Dyspepsia
A clinical trial involving patients diagnosed with functional dyspepsia revealed that administration of this compound resulted in significant improvements in symptoms such as upper abdominal discomfort and early satiety compared to placebo . The study highlighted the compound's role in enhancing the gastric accommodation reflex.
Case Study 2: Safety Profile
In a safety assessment involving multiple dosing regimens, no significant adverse effects were reported at therapeutic doses. The compound was well-tolerated among participants, further supporting its potential as a therapeutic agent for gastrointestinal disorders .
属性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIEIREOKNEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。